molecular formula C14H12N2O3 B14164878 Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]- CAS No. 2501-03-3

Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]-

Cat. No.: B14164878
CAS No.: 2501-03-3
M. Wt: 256.26 g/mol
InChI Key: MOFALIQXICGDFI-UHFFFAOYSA-N
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Description

Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]- is an organic compound with the molecular formula C14H12N2O3 It is a derivative of benzenamine, where the amino group is substituted with a 4-methoxy group and a 2-nitrophenylmethylene group

Preparation Methods

The synthesis of Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]- typically involves the condensation reaction between 4-methoxybenzenamine and 2-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and methoxy derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]- can be compared with similar compounds such as:

    Benzenamine, 4-methoxy-: This compound lacks the nitrophenylmethylene group, making it less reactive in certain chemical reactions.

    Benzenamine, N-[(4-nitrophenyl)methylene]-: This compound lacks the methoxy group, which affects its chemical properties and reactivity.

    Benzenamine, 4,4’-methylenebis[2-methoxy-]: This compound has a different substitution pattern, leading to distinct chemical and biological properties.

Properties

CAS No.

2501-03-3

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-(2-nitrophenyl)methanimine

InChI

InChI=1S/C14H12N2O3/c1-19-13-8-6-12(7-9-13)15-10-11-4-2-3-5-14(11)16(17)18/h2-10H,1H3

InChI Key

MOFALIQXICGDFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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